molecular formula C24H25ClN4O2 B2713234 N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-21-9

N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B2713234
CAS RN: 1116084-21-9
M. Wt: 436.94
InChI Key: ICGVEPLUZALSFV-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as GSK2330672 and is a selective antagonist of the orexin OX2 receptor. Orexin is a neuropeptide that regulates various physiological processes such as sleep, appetite, and energy homeostasis. The discovery of orexin receptors has opened up new avenues for the development of drugs that can treat various disorders such as insomnia, narcolepsy, and obesity.

Scientific Research Applications

Antiarrhythmic Activities

Compounds with structural elements similar to "N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide" have been synthesized and evaluated for their antiarrhythmic activities. These studies have shown that certain tricyclic and tetracyclic derivatives exhibit high antiarrhythmic activities, comparable with known drugs like Procaine amide and Lidocaine. This suggests that derivatives of the compound might also hold potential for the development of new antiarrhythmic agents (Abdel-Hafez, Ashraf, Mohamed, Amr, & Abdalla, 2009).

Antimicrobial and Antifungal Activities

Related research has focused on the synthesis of novel compounds for evaluating their antimicrobial and antifungal activities. For instance, Linezolid-like analogues have been synthesized and tested against various bacterial and fungal strains, revealing that certain modifications can significantly enhance biological activity. Such findings underscore the potential of "N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide" and its derivatives in contributing to the development of new antimicrobial and antifungal therapies (Rajurkar & Pund, 2014).

Anti-tubercular Agents

The fight against tuberculosis (TB) has led to the design and synthesis of compounds targeting Mycobacterium tuberculosis. Studies on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents have identified compounds with significant activity against Mycobacterium tuberculosis H37Ra. These insights suggest that exploring the anti-tubercular potential of "N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide" could be a fruitful avenue for developing new TB therapies (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-21-8-4-19(5-9-21)23(30)28-16-18-2-6-20(25)7-3-18/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGVEPLUZALSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

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